

# An In-depth Technical Guide to the Lung Tissue Selectivity of 306-N16B

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## Compound of Interest

Compound Name: 306-N16B

Cat. No.: B10857174

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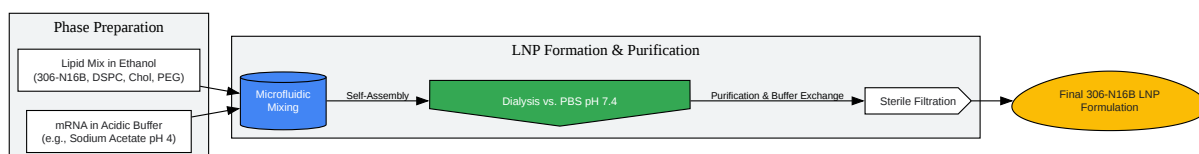
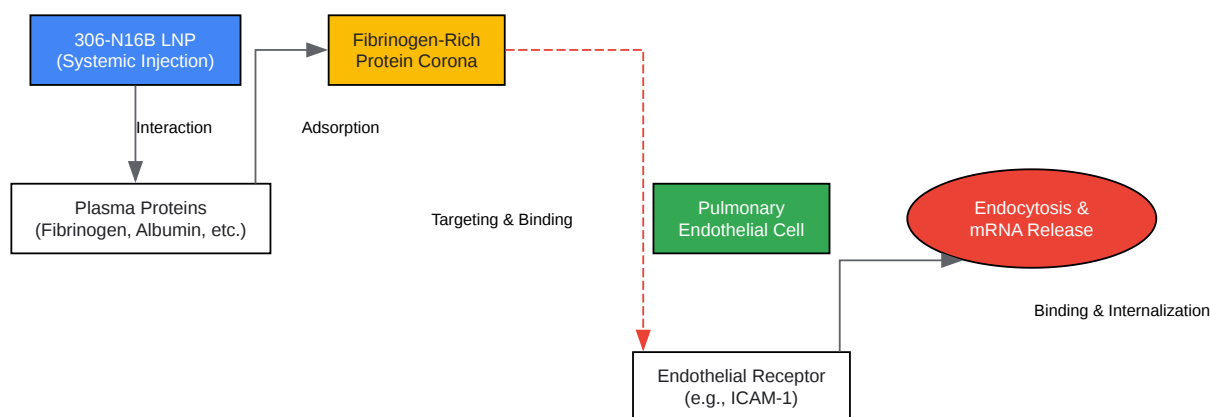
This guide provides a detailed examination of the lipid nanoparticle (LNP) **306-N16B**, focusing on its remarkable selectivity for lung tissue. Developed as a vehicle for mRNA delivery, **306-N16B** has demonstrated significant potential for therapeutic applications targeting pulmonary diseases. This document synthesizes key findings on its mechanism of action, biodistribution, and cellular specificity, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

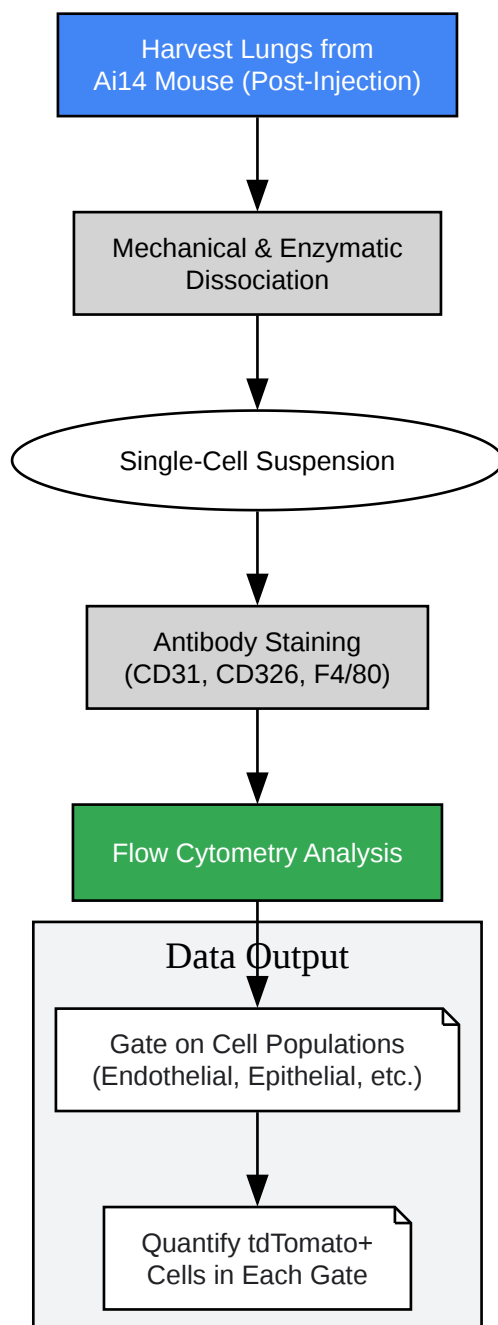
## Core Concept: The Role of Lipidoid Structure and Protein Corona in Lung Targeting

The lung selectivity of the **306-N16B** LNP is not a passive process but an active targeting mechanism dictated by its chemical structure and its interaction with blood components. The primary driver for this tropism is the formation of a specific "protein corona" on the LNP's surface upon entering the bloodstream.

The ionizable lipidoid **306-N16B**, a key component of the LNP, features a distinct amine head group and an amide bond in its tail. This structure influences which plasma proteins preferentially adsorb to the nanoparticle's surface.<sup>[1]</sup> For **306-N16B**, proteomics analysis has revealed that its protein corona is significantly enriched with coagulation-relevant proteins, most notably fibrinogen beta and gamma chains, as well as serum albumin.<sup>[2]</sup> It is hypothesized that this fibrinogen-rich corona facilitates binding to and uptake by pulmonary

endothelial cells, which are known to interact with fibrinogen.[2] This contrasts with other LNPs, such as the O-series (e.g., 306-O12B), which contain an ester bond and tend to accumulate in the liver due to a different protein corona composition rich in apolipoproteins.[2][3]





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## References

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